Alachlor OA

Catalog No.
S649569
CAS No.
171262-17-2
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alachlor OA

CAS Number

171262-17-2

Product Name

Alachlor OA

IUPAC Name

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18)

InChI Key

MHCYOELBTPOBIU-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O

The exact mass of the compound alachlor OXA is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of oxo monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Alachlor OA (CAS 171262-17-2) is a primary oxanilic acid degradation product of the widely used chloroacetanilide herbicide, alachlor. In environmental and analytical chemistry, it serves as a critical reference standard for tracking legacy agricultural contamination. Unlike the highly hydrophobic parent compound, Alachlor OA exhibits increased polarity, higher water solubility, and significant mobility in soil matrices [1]. Procurement of high-purity Alachlor OA is essential for laboratories conducting LC-MS/MS water quality assessments, as it allows for the precise quantification of persistent environmental burdens that remain long after the parent herbicide has dissipated [2].

Research Fit

Analytical reference standard for specific quantification of Alachlor OA
Distinct chromatographic and MS/MS behavior versus other OA metabolites
Supports environmental monitoring and research on chloroacetanilide degradate fate

Generic substitution of Alachlor OA with parent alachlor, alachlor ESA (ethanesulfonic acid), or structural analogs like acetochlor OA is analytically unviable. Parent alachlor degrades rapidly (half-life of approximately 18-21 days) and does not represent long-term groundwater contamination [1]. Alachlor ESA, while also a major metabolite, possesses a different functional group, resulting in distinct chromatographic retention times and multiple reaction monitoring (MRM) transitions that cannot be cross-calibrated [2]. Furthermore, closely related analogs such as acetochlor OA exhibit near-identical elution profiles but differ in fragmentation patterns, requiring the exact Alachlor OA standard to resolve peak splitting and prevent false-positive quantifications in regulatory frameworks like EPA Method 535 [3].

Substitution Risk

Chromatographic behavior differs

Other oxanilic acid metabolites (e.g., from acetochlor or metolachlor) show distinct retention times; co-elution may cause misidentification.

MS/MS transitions are not interchangeable

Unique precursor-to-product ion pairs for Alachlor OA cannot be substituted with those of ESA counterparts or other OA analogs.

Environmental occurrence profile varies

Detection frequencies and concentration ranges differ markedly between Alachlor OA and its ESA counterpart; using the wrong standard risks non-representative data.

Environmental Persistence Advantage

Alachlor OA exhibits vastly different degradation kinetics compared to its parent compound. Laboratory and field studies demonstrate that parent alachlor follows rapid degradation with a half-life of merely 18.7 to 21.0 days in aquatic systems[1]. In stark contrast, the intermediate degradation products, such as Alachlor OA, are highly stable and persistent, accumulating in the environment over long periods [2]. This extreme persistence makes the metabolite the dominant species in aquatic environments.

Evidence DimensionEnvironmental Half-Life (Aquatic Systems)
Target Compound DataAlachlor OA (Highly stable, persistent intermediate)
Comparator Or BaselineParent Alachlor (18.7–21.0 days half-life)
Quantified DifferenceAlachlor OA persists long after the parent compound has fully mineralized.
ConditionsAquatic system degradation monitoring over 85 days.

Procurement of Alachlor OA is mandatory for long-term environmental age-dating and legacy contamination monitoring, as the parent compound completely disappears within weeks.

Groundwater Concentration Comparison
Reported
Alachlor OA: 1.8 ± 0.60 µg/L
vs Acetochlor ESA: 0.15 ± 0.082 µg/L
12× higher mean
Supports analyte prioritization for groundwater monitoring
Wisconsin well survey context; comparative occurrence data

Groundwater Detection Frequency and Concentration

In comprehensive groundwater surveys, chloroacetanilide metabolites are detected at frequencies and concentrations far exceeding their parent compounds. For example, in Wisconsin groundwater surveys, Alachlor OA was detected at mean concentrations up to 1.8 ± 0.60 µg/L, whereas parent alachlor was rarely detected, often falling below the 0.05 µg/L median threshold [1]. Over 80% of the measured mass of chloroacetanilide compounds in surface and groundwater is derived from metabolites rather than the parent herbicides [2].

Evidence DimensionMean Detection Concentration in Groundwater
Target Compound DataAlachlor OA (up to 1.8 ± 0.60 µg/L mean detection)
Comparator Or BaselineParent Alachlor (<0.05 µg/L median)
Quantified DifferenceMetabolite concentrations are orders of magnitude higher than the parent compound.
ConditionsAmbient groundwater and surface water sampling surveys.

Environmental laboratories must shift their procurement budgets toward Alachlor OA standards, as testing only for parent alachlor will drastically underreport actual contamination levels.

Detection Frequency Ranking
Reported
Ranked 4th among six chloroacetanilide compounds
Detected more often than parent alachlor (6th)
Supports inclusion as a routine monitoring analyte
Survey of 336 private wells; rank order context

Pathway Preference vs. Metolachlor Analogs

While both alachlor and metolachlor degrade into oxanilic acid (OA) and ethanesulfonic acid (ESA) branches, their pathway preferences differ significantly. Under equivalent aquatic conditions, the oxanilic acid branch is heavily favored for alachlor compared to metolachlor. Consequently, Alachlor OA is produced in substantially larger quantities than Metolachlor OA [1]. This structural divergence in degradation pathways necessitates specific analytical focus depending on the historical herbicide applied.

Evidence DimensionMetabolite Formation Preference
Target Compound DataAlachlor OA (Favored degradation branch, high formation yield)
Comparator Or BaselineMetolachlor OA (Minor degradation branch, lower formation yield)
Quantified DifferenceAlachlor yields a significantly higher ratio of OA metabolites than metolachlor.
ConditionsAquatic system degradation monitoring over 85 days.

Facilities monitoring alachlor-treated watersheds must prioritize Alachlor OA procurement, as it is a primary indicator of contamination, unlike in metolachlor-treated areas where ESA dominates.

Validated LOQ in Water Matrices
Class-level
LOQ: 0.10 ppb
Consistent across multiple OA and ESA metabolites in the same method
Supports method transfer and sensitivity benchmarking
SPE-LC/ESI-MS/MS validated method; class-level inference

LC-MS/MS Chromatographic Specificity

In U.S. EPA Method 535, the simultaneous screening of herbicide degradation byproducts requires exact reference standards due to structural similarities. Alachlor OA and Acetochlor OA possess very similar chemical structures and elute in close proximity during reverse-phase LC-MS/MS (e.g., between 6.5 and 24.4 minutes). High-resolution separation and specific Multiple Reaction Monitoring (MRM) transitions are required to prevent co-quantification errors [1]. Using an internal standard technique with the exact Alachlor OA reference is the only way to ensure accurate peak integration and recovery rates (typically 92–103% in reagent water) [1].

Evidence DimensionChromatographic Resolution and Recovery
Target Compound DataAlachlor OA (Requires specific MRM calibration for 92-103% recovery)
Comparator Or BaselineAcetochlor OA (Distinct MRM transitions and retention times required)
Quantified DifferenceCannot be cross-calibrated; requires dedicated standard for accurate quantification.
ConditionsLC-MS/MS analysis under EPA Method 535 protocols.

Procurement of high-purity Alachlor OA is a strict regulatory necessity for laboratories seeking accreditation for EPA Method 535 drinking water analysis.

Direct Injection Sensitivity Improvement
Method context
LOQ: 0.04–0.05 ppb
vs previous SPE method: 0.10 ppb
2–2.5× lower LOQ
Supports trace-level detection requirements for advanced methods
Direct injection LC-MS/MS; requires method-specific validation
Formation in Soil and Aquifer Sediments
Class-level
Detected in A-horizon soil and aquifer extracts after 112-day incubation
Atrazine degradates not detected under same conditions
Supports use in environmental fate and transport tracing
Qualitative incubation study context; class-level inference

EPA Method 535 Compliance Monitoring

Essential for municipal water treatment plants and environmental agencies quantifying chloroacetanilide degradates in drinking water via LC-MS/MS, as specific MRM transitions must be calibrated to avoid overlap with Acetochlor OA [1].

Legacy Contamination Age-Dating

Used by hydrogeologists to track the historical application and migration of alachlor in soil and groundwater, leveraging the metabolite's extreme persistence compared to the rapidly degrading parent compound [2].

Soil Sorption and Mobility Modeling

Procured by agricultural researchers to study the leaching potential of polar organic metabolites in various soil types, particularly assessing the impact of organic carbon and clay content on groundwater vulnerability [2].

Application Fit

Application
Selection Property
Validation Focus
Groundwater & surface water monitoring
Distinct MS/MS transitions for Alachlor OA
Sensitivity and recovery in environmental water matrices
Multi-residue LC-MS/MS method validation
Chromatographic separation from co-eluting metabolites
Method specificity and LOQ reproducibility
Environmental fate & transport studies
Confirmed formation as a primary alachlor degradate
Identification in soil and aquifer sample extracts

XLogP3

2.9

Wikipedia

Alachlor OXA

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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